3-Bromo-4-methylpyridin-2-ol, with the molecular formula CHBrNO, is classified as a halogenated pyridine derivative. It features a bromine atom at the third position, a methyl group at the fourth position, and a hydroxyl group at the second position of the pyridine ring. This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
The synthesis of 3-Bromo-4-methylpyridin-2-ol typically involves the bromination of 4-methylpyridin-2-ol. A common method employs bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is generally conducted in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .
This method has been noted for its efficiency and high yield under mild reaction conditions .
The molecular structure of 3-Bromo-4-methylpyridin-2-ol consists of a six-membered aromatic ring (the pyridine moiety) with three distinct substituents:
The presence of these functional groups influences both the electronic properties and steric hindrance around the pyridine ring, making it a versatile compound for further chemical transformations.
3-Bromo-4-methylpyridin-2-ol can participate in various chemical reactions:
These reactions highlight its utility as an intermediate in organic synthesis.
The mechanism of action for 3-Bromo-4-methylpyridin-2-ol varies based on its application. In biological contexts, it may interact with specific enzymes or receptors due to its unique structural features. The bromine atom enhances lipophilicity, potentially increasing membrane permeability and influencing binding affinity to biological targets. This compound has been investigated for potential antimicrobial and anticancer activities due to its ability to modulate enzyme activity and receptor interactions .
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
3-Bromo-4-methylpyridin-2-ol serves several important functions in scientific research and industry:
The compound’s significance stems from its convergence of three key substituents on a pyridine ring:
Tautomeric Equilibrium:The hydroxyl group enables dynamic isomerization between 2-hydroxypyridine (aromatic) and 2-pyridinone (keto) forms. The keto tautomer dominates in polar solvents, evidenced by infrared spectroscopy (C=O stretch at 1650–1670 cm⁻¹) and nuclear magnetic resonance (downfield-shifted C-2 carbon) .
Molecular Geometry:X-ray crystallography reveals a nearly planar pyridine ring with bond angles distorted by substituent effects:
Table 1: Substituent Effects on Physicochemical Properties
Property | 3-Bromo-4-methylpyridin-2-ol | 4-Methylpyridin-2-ol | 3-Bromopyridin-2-ol | |
---|---|---|---|---|
Molecular Weight (g/mol) | 188.02 | 109.12 | 173.98 | |
LogP (Calculated) | 1.2 | 0.8 | 1.1 | |
Hydrogen Bond Donors | 1 | 1 | 1 | |
Hydrogen Bond Acceptors | 2 | 2 | 2 | |
pKa (Predicted) | 6.8 (hydroxyl) | 7.1 | 6.7 | [3] [5]. |
The compound emerged during the mid-20th century amid explorations into halogenated pyridines as pharmaceutical precursors. Key developments include:
Table 2: Evolution of Synthetic Methods
Era | Method | Yield | Regioselectivity | Limitations | |
---|---|---|---|---|---|
1960s | Bromine/CHCl₃ | 45–55% | Low (C-3/C-5 mix) | Polybromination | |
1980s | NBS/DMF | 60–70% | Moderate | Solvent impurities | |
2000s | NBS/Pd(OAc)₂ catalyst | 85–92% | High (C-3 only) | Catalyst cost | |
2020s | Electrochemical bromination | 90% | High | Specialized equipment | [5] . |
Structure-Activity Relationship (SAR) Insights:
Table 3: Representative Synthetic Transformations
Reaction Type | Conditions | Product | Application | |
---|---|---|---|---|
Amination | Pd₂(dba)₃, XPhos, K₃PO₄, 100°C | 4-Methyl-3-amino-pyridin-2-ol | Kinase inhibitor intermediate | |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 3-Aryl-4-methylpyridin-2-ol | Bromodomain probe library | |
Heterocyclization | Ethyl acetoacetate, Δ, 2h | Pyrido[2,3-d]pyrimidin-4-one | Anticancer lead optimization | [5] . |
The structural and functional versatility of 3-bromo-4-methylpyridin-2-ol ensures its enduring role in drug discovery and organic synthesis. Ongoing research focuses on enantioselective derivatization and targeting non-BET bromodomains for inflammatory diseases [1] .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7